Pyrite

Lithium battery Cathode material Specific capacity

Generic iron sulfide fails to meet device specifications for Li/FeS₂ primary cells and thin-film photovoltaics. Sourcing phase-pure cubic pyrite (≥99.9% metals basis) is mandatory to achieve the 894 mAh/g theoretical capacity and 1.7 V/1.5 V discharge plateaus. - Delivers 894 mAh/g (FeS₂) vs. 609 mAh/g (FeS) - a 47% capacity advantage. - 0.95 eV indirect band gap and ~5×10⁵ cm⁻¹ absorption coefficient enable solution-processed solar absorbers. - HER onset overpotential ≈180 mV; outperforms greigite and pyrrhotite in PEM electrolysis.

Molecular Formula FeS2
Molecular Weight 120 g/mol
CAS No. 12068-85-8
Cat. No. B084486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrite
CAS12068-85-8
SynonymsFe-S2 iron disulfide of pyrite
Fe-S2 marcosite of pyrite
ferrous disulfide
iron disulfide
pyrite
Molecular FormulaFeS2
Molecular Weight120 g/mol
Structural Identifiers
SMILESS=[Fe]=S
InChIInChI=1S/Fe.2S
InChIKeyNFMAZVUSKIJEIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrite Physicochemical & Procurement Baseline


Pyrite (iron disulfide, FeS₂, CAS 12068-85-8) crystallizes in the cubic Pa3̄ space group with a density of 4.87 g/cm³ and a melting point of 1171 °C [1]. It is an indirect-band-gap semiconductor (E_g ≈ 0.95 eV) with an exceptionally high absorption coefficient (~5×10⁵ cm⁻¹) spanning the visible range, making it a candidate earth-abundant absorber for photovoltaics [2]. Unlike the structurally related but orthorhombic marcasite polymorph or the monosulfide troilite (FeS), pyrite is the thermodynamically stable FeS₂ phase at ambient conditions and can be obtained in synthetic purities from 95% to 99.9% (trace metals basis) as a gray powder .

Semiconductor property Indirect-band-gap semiconductor with high visible-range absorption coefficient
Phase integrity Thermodynamically stable cubic pyrite polymorph for phase-pure studies
Synthetic purity Available up to 99.9% trace metals basis for controlled experiments

Pyrite vs. Other Iron Sulfides: Performance Gaps


Iron sulfide exists in multiple stoichiometric and polymorphic forms—pyrite (FeS₂ cubic), marcasite (FeS₂ orthorhombic), troilite (FeS), pyrrhotite (Fe₁₋ₓS), and greigite (Fe₃S₄)—that differ profoundly in electronic structure, electrochemical capacity, and catalytic activity. Substituting pyrite with troilite reduces theoretical lithium storage capacity from 894 to 609 mAh/g [1]. Replacing pyrite with marcasite introduces a metastable phase whose band gap is at least as large but whose surface reactivity and thermodynamic stability differ measurably [2]. For hydrogen evolution electrocatalysis, pyrite (FeS₂) exhibits an onset overpotential of ~180 mV, outperforming both greigite (Fe₃S₄) and pyrrhotite (Fe₉S₁₀) in the same nanoparticle series [3]. These quantitative gaps are not marginal—they determine whether a material meets device specifications or fails entirely.

  • FeS (troilite) vs FeS₂ Different stoichiometry leads to substantially lower theoretical lithium storage capacity, altering energy density targets
  • Marcasite (orthorhombic FeS₂) polymorph Metastable phase may introduce uncontrolled phase transformation during device operation or storage
  • Greigite / Pyrrhotite (Fe₃S₄, Fe₁₋ₓS) Reported lower electrocatalytic HER activity; onset overpotential penalty relative to pyrite

Pyrite vs. Analogs: Head-to-Head Evidence


Theoretical Lithium Storage Capacity

Pyrite (FeS₂) provides a theoretical specific capacity of 894 mAh/g based on a four-electron (4 Li⁺) conversion reaction per formula unit, whereas the monosulfide troilite (FeS) reaches only 609 mAh/g [1]. This 47% capacity advantage is intrinsic to the disulfide stoichiometry and is preserved in commercial primary Li/FeS₂ cells (Energizer AA) that discharge at 1.7 V and 1.5 V vs. Li/Li⁺ [2].

Li storage capacity
Head-to-head
894 mAh/g (FeS₂) vs 609 mAh/g (FeS)
Supports high-energy-density primary cell designs
Four-electron conversion reaction
Lithium battery Cathode material Specific capacity

ORR Overpotential: Closest to Platinum

Density functional theory (DFT) calculations using the computational hydrogen electrode (CHE) model establish a clear ORR overpotential ranking: Pt < FeS₂ (pyrite) < CuFeS₂ (chalcopyrite) < PbS (galena) < ZnS (sphalerite) [1]. Pyrite's lower computational overpotential correlates directly with its stronger oxygen binding energy, positioning it as the most platinum-like base-metal sulfide catalyst for the oxygen reduction reaction. The experimental rest potentials measured in xanthate solution follow the identical trend [1].

ORR overpotential
DFT model
Rank: Pt
Closest to Pt among tested metal sulfides
CHE model; validated experimentally
HER onset overpotential
Head-to-head
FeS₂: ~180 mV onset; PEM cell 2 A/cm² at 2.3 V
Lowest overpotential among iron sulfides
Three-electrode & PEM cell validation
Absorption coefficient
Cross-study
α pyrite ≈ 5×10⁵ cm⁻¹ vs c-Si ≈ 10³ cm⁻¹
Enables absorber layers 100–1000× thinner than silicon
Indirect band gap ~0.95 eV
Phase stability
Cross-study
Pyrite: stable; marcasite: metastable; ΔE_g ≈ 0–0.1 eV
Pyrite ensures long-term phase integrity
DFT across 7 functionals
Photo-Fenton efficiency
Cross-study comparable
99.74% degradation (pyrite/hematite) vs 57–61% COD for comparator minerals
Reported higher mineralization rate
k = 0.079 min⁻¹; H₂O₂ efficiency 95.9%
Electrocatalysis Oxygen reduction reaction DFT overpotential

HER Onset Overpotential

In a homologous series of iron sulfide nanoparticles synthesized from FeCl₃ and thiourea, pyrite (FeS₂) was the most active HER electrocatalyst, with electrocatalysis starting at an overpotential of ~180 mV [1]. Greigite (Fe₃S₄) and pyrrhotite (Fe₉S₁₀) required higher overpotentials under identical three-electrode conditions. Moreover, a PEM electrolysis single cell employing pyrite FeS₂ achieved a current density of 2 A/cm² at a cell voltage of 2.3 V [1].

HER onset overpotential
Head-to-head
FeS₂: ~180 mV onset; PEM cell 2 A/cm² at 2.3 V
Lowest overpotential among iron sulfides
Three-electrode & PEM cell validation
Hydrogen evolution reaction Electrocatalysis PEM water electrolysis

Band Gap and Absorption Coefficient

Pyrite possesses an indirect band gap of ~0.95 eV, closely matching the Shockley-Queisser optimal range, and exhibits an absorption coefficient of ~5×10⁵ cm⁻¹ over the visible spectrum [1][2]. In contrast, crystalline silicon (c-Si) has a band gap of 1.12 eV and an indirect absorption coefficient roughly two orders of magnitude lower (~10³ cm⁻¹) [1][2]. The estimated highest attainable photovoltaic conversion efficiency for pyrite thin films is comparable to that of single-crystal silicon [2], with the added advantage that a pyrite absorber layer can be 100–1000× thinner to achieve equivalent light harvesting.

Absorption coefficient
Cross-study
α pyrite ≈ 5×10⁵ cm⁻¹ vs c-Si ≈ 10³ cm⁻¹
Enables absorber layers 100–1000× thinner than silicon
Indirect band gap ~0.95 eV
Photovoltaics Absorber material Band gap engineering

Polymorph Stability vs. Marcasite

Marcasite, the orthorhombic polymorph of FeS₂, is metastable with respect to pyrite at ambient temperature and pressure. First-principles calculations across seven different DFT functionals (LDA, GGA-PBE, GGA-PBE+U, GGA-AM05, GGA-AM05+U, HSE06, and Δ-sol) consistently show that the marcasite band gap is never smaller than the pyrite band gap and is frequently predicted to be larger [1]. Experimentally, solution-deposited films rich in marcasite exhibit an optical band gap at least as large as that of pyrite (E_g = 0.87 ± 0.05 eV for pyrite films), and the two polymorphs share similar absorptivity spectra [2].

Phase stability
Cross-study
Pyrite: stable; marcasite: metastable; ΔE_g ≈ 0–0.1 eV
Pyrite ensures long-term phase integrity
DFT across 7 functionals
Polymorph stability Band gap Density functional theory

Photo-Fenton Degradation Efficiency

A pyrite/hematite (FeS₂/Fe₂O₃) nanocomposite mineral achieves 99.74% degradation of textile dyes under UV/H₂O₂ at pH 3 (0.5 g/L catalyst, 100 mg/L H₂O₂, 60 min) with a kinetic rate constant of 0.079 min⁻¹ and H₂O₂ utilization efficiency of 95.9% [1][2]. For comparative context, in a head-to-head study of natural ferrous minerals under photo-Fenton oxidation for dyeing wastewater, COD removals were 60.57% (pyrrhotite), 58.83% (chalcopyrite), and 57.41% (magnetite) under UV 220–275 nm at pH 3 with 9.8 mM H₂O₂ [3]. While the pyrite/hematite composite was not directly tested in that specific study, its degradation efficiency far exceeds the standalone minerals, demonstrating pyrite's superior Fenton activity when properly formulated.

Photo-Fenton efficiency
Cross-study comparable
99.74% degradation (pyrite/hematite) vs 57–61% COD for comparator minerals
Reported higher mineralization rate
k = 0.079 min⁻¹; H₂O₂ efficiency 95.9%
Heterogeneous Fenton Photo-catalysis Wastewater treatment

Pyrite Application Scenarios


Primary Lithium Battery Cathode

Procurement of FeS₂ (pyrite) powder with ≥95% purity and controlled particle size (D50 < 20 µm) is essential for Li/FeS₂ primary cells delivering 1.7 V/1.5 V discharge plateaus [1]. The 894 mAh/g theoretical capacity and demonstrated >1 A drain capability in AA form factor are not achievable with FeS (609 mAh/g) or pyrrhotite; sourcing pyrite rather than generic iron sulfide is mandatory for meeting the Energizer AA cell performance benchmark.

PEM Water Electrolysis Cathode

Pyrite FeS₂ nanoparticles, with a HER onset overpotential of ~180 mV and demonstrated PEM cell performance of 2 A/cm² at 2.3 V [2], serve as a platinum-group-metal-free cathode catalyst for green hydrogen production. This performance level is not matched by greigite (Fe₃S₄) or pyrrhotite (Fe₉S₁₀) under identical synthesis and testing protocols; specifying pyrite phase purity is a critical procurement criterion.

Thin-Film Photovoltaic Absorber

The combination of a 0.95 eV band gap and an absorption coefficient ~5×10⁵ cm⁻¹ [3] makes pyrite the iron sulfide of choice for solution-processed thin-film solar cells. Marcasite, despite sharing the FeS₂ stoichiometry, is metastable and offers no band gap advantage [4]. Procurement specifications should confirm cubic crystal structure (XRD verification) and exclude marcasite contamination for device reliability.

Photo-Fenton Wastewater Treatment

Pyrite or pyrite/hematite composite catalysts achieve >99% organic pollutant degradation under UV/H₂O₂ with kinetic rate constants exceeding 0.07 min⁻¹ [5]. Competing natural minerals (magnetite, pyrrhotite, chalcopyrite) deliver only 57–61% COD removal under comparable conditions [6]. For tertiary treatment of recalcitrant industrial effluents, procuring high-surface-area pyrite or pyrite-based composites translates directly to reduced catalyst loading and shorter residence times.

Application
Selection Property
Validation Focus
Primary Li Battery Cathode
High theoretical capacity, cubic phase purity
Confirm FeS₂ stoichiometry, discharge plateaus
PEM Water Electrolysis Cathode
Low HER onset overpotential, PGM-free
Verify pyrite phase purity, onset potential
Thin-Film Photovoltaic Absorber
Ultra-high absorption coefficient, suitable band gap
XRD crystal structure; exclude marcasite
Photo-Fenton Wastewater Treatment
High Fenton catalytic activity, composite formulation
Surface area, pyrite/hematite ratio, kinetics
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